Cholest-3-ene

Photosensitized oxygenation Allylic oxidation Steroid stereochemistry

Researchers studying sterol-dependent membrane ordering require Δ4 sterol controls to isolate double-bond position effects. Substituting cholesterol or other Δ5 sterols confounds ring geometry and H-bonding, invalidating mechanistic conclusions. Cholest-3-ene (CAS 16732-84-6) provides the authentic Δ4 scaffold: • A-ring bend disrupts coplanarity, reducing membrane ordering capacity vs. Δ5 sterols in DPPC bilayers. • Validated GC-MS RI (3395 on DB-1) enables reliable identification in metabolomics (e.g., AS fecal biomarkers). • Supplied as 100 µg/mL isooctane solution for immediate analytical use.

Molecular Formula C27H46
Molecular Weight 370.7 g/mol
CAS No. 16732-84-6
Cat. No. B102159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-3-ene
CAS16732-84-6
SynonymsCHOLEST-3-ENE
Molecular FormulaC27H46
Molecular Weight370.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C
InChIInChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11,19-25H,7-10,12-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeySFBMPHLOQAKIBY-LDHZKLTISA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholest-3-ene: Physicochemical Baseline


Cholest-3-ene is a C27 steroid hydrocarbon (molecular formula C27H46, molecular weight 370.66 g/mol) characterized by a double bond located at the C3-C4 position within the steroid A-ring [1]. This unsaturation distinguishes it from the more common Δ5 sterols (e.g., cholesterol) and from saturated cholestanes [2]. The compound exists as a mixture of 5α and 5β stereoisomers unless specifically resolved, with predicted physicochemical properties including a boiling point of 439.4°C at 760 mmHg, a calculated density of approximately 0.92 g/cm³, and a high calculated LogP of ~10.15-11.77, indicating extreme hydrophobicity . Cholest-3-ene serves primarily as a synthetic intermediate and an analytical reference standard in steroid chemistry, membrane biophysics, and metabolomics research [3].

Workflow Role Synthetic intermediate and analytical reference standard for steroid research
Isomer Form Mixture of 5α and 5β stereoisomers unless specifically resolved
Handling Extreme hydrophobicity; requires non-aqueous solvent handling

Cholest-3-ene: Why Substitution Fails


Substituting Cholest-3-ene with cholesterol (Δ5-cholesten-3β-ol) or other Δ5 sterols is scientifically unsound due to fundamental differences in ring A geometry and resulting biophysical behavior. The relocation of the double bond from the Δ5 (C5-C6) position to the Δ4 (C3-C4) position, as in Cholest-3-ene, introduces a bend in the steroid A-ring, disrupting the coplanarity of the fused ring system and reducing the molecule's ability to pack efficiently within lipid bilayers [1]. This structural alteration diminishes membrane ordering capacity and alters miscibility compared to Δ5 analogues [2]. Furthermore, the absence of a C3 hydroxyl group eliminates hydrogen-bonding interactions critical for cholesterol's membrane effects, rendering Cholest-3-ene functionally distinct in any biophysical or biological assay context [3].

Δ4 double bond (C3-C4)
Δ5 double bond (C5-C6)
Alters ring A geometry; reduces membrane packing efficiency
No C3 hydroxyl group
C3β-OH present
Eliminates hydrogen-bonding capacity critical for membrane effects
Reported lower membrane ordering
Higher membrane ordering capacity
Miscibility and phase behavior may not transfer from Δ5 controls

Cholest-3-ene: Quantitative Differentiation Evidence


Stereochemistry in Photosensitized Oxygenation

The 5β isomer of Cholest-3-ene undergoes photosensitized oxygenation more slowly than the 5α isomer, with product distribution ratios markedly altered by the A/B ring junction stereochemistry. Specifically, 5α-Cholest-3-ene produces cholest-4-en-3α-ol (7b), cholest-4-en-3β-ol (8b), and cholest-4-en-3-one (3) in a ratio of approximately 9:1.4:1, whereas 5β-Cholest-3-ene yields these same products in a ratio of approximately 1:5.5:2 [1].

Photosensitized Oxygenation
Head-to-head
~35-fold stereoselectivity shift (5α vs 5β product ratios 9:1.4:1 vs 1:5.5:2)
Supports isomer-specific synthesis planning
Photosensitized oxygenation in pyridine/hematoporphyrin
Photosensitized oxygenation Allylic oxidation Steroid stereochemistry

Membrane Ordering: Δ4 vs. Δ5 Sterol Effects

Steroids bearing a Δ4 double bond (as in Cholest-3-ene derivatives) exhibit reduced membrane ordering capacity and lower miscibility in DPPC bilayers compared to their Δ5 analogues. In comparative DSC studies, the movement of the double bond from C5 to C4 in sterol pairs results in a greater decrease in both the temperature and enthalpy of the DPPC main phase transition [1]. At 50 mol% sterol/steroid, the residual enthalpy of the main phase transition—inversely related to miscibility—increases in the order βOH < αOH < C=O for Δ5 series, but this effect is attenuated in the Δ4 series [2].

Membrane Ordering (Δ4 vs Δ5)
Cross-study comparable
Δ4 sterols reduce DPPC ordering capacity vs Δ5 analogues
Supports double-bond position studies
DPPC bilayer DSC context; 50 mol% sterol
Membrane biophysics Lipid bilayer Differential scanning calorimetry

Calculated LogP & Hydrophobicity Profile

Cholest-3-ene exhibits an extremely high calculated LogP value, distinguishing it from functionalized sterols. The predicted LogP ranges from 10.15 (KOWWIN) to 11.77 (ACD/LogP), with a calculated LogD (pH 7.4) of 10.01 . This contrasts sharply with cholesterol (calculated LogP ~7-8) due to the absence of the polar C3 hydroxyl group, resulting in a >1000-fold increase in predicted lipophilicity.

Calculated LogP
Data to verify
Predicted LogP 10.15–11.77 (in silico)
Context-dependent; requires experimental validation
Sources: none provided; class-level inference
Lipophilicity Partition coefficient Physicochemical property

Fecal Metabolite Alterations in Ankylosing Spondylitis

In a GC-MS-based fecal metabolomics study of ankylosing spondylitis (AS) patients, Cholest-3-ene exhibited a significant sex-specific decrease in male patients compared to healthy donors. For males, the VIP value was 1.26 with p=0.012 (trend ↓); in contrast, no significant alteration was detected in female AS patients (VIP <1.00, p>0.05) [1].

Fecal Metabolite Alteration
Head-to-head
Male AS: VIP=1.26, p=0.012 (↓); Female: n.s.
Supports biomarker method development
GC-MS untargeted fecal metabolomics
Metabolomics Biomarker Ankylosing spondylitis

Conjugate Reduction: Synthetic Yield & Constants

The 5β isomer of Cholest-3-ene can be synthesized via conjugate reduction of cholest-4-en-3-one p-toluenesulfonylhydrazone with catecholborane in 83-88% yield. The product is obtained as a colorless oil that crystallizes on standing with a melting point of 48-50°C and an optical rotation [α]24D = 19.6° (c = 63, CHCl3) [1].

Synthetic Yield
Supporting evidence
Yield 83–88%, m.p. 48–50°C, [α]D 19.6°
Supports QC and in-house preparation
5β isomer via conjugate reduction
Organic synthesis Conjugate reduction Steroid chemistry

GC Retention Index for Metabolomics Identification

5α-Cholest-3-ene has a reported linear retention index (Van Den Dool and Kratz RI) of 3395 on a DB-1 non-polar capillary column under standard temperature ramp conditions (50°C to 300°C at 5 K/min) [1]. This RI value serves as a reference point for GC-MS identification in complex biological matrices, distinguishing it from other cholestene isomers and sterols.

GC Retention Index
Supporting evidence
RI 3395 (DB-1, non-polar)
Supports GC-MS identification
5α isomer; 50–300°C at 5 K/min
Gas chromatography Retention index Analytical chemistry

Cholest-3-ene: Validated Application Scenarios


Membrane Biophysics: Sterol Double Bond Studies

Researchers investigating how sterol structure modulates lipid bilayer properties require Cholest-3-ene derivatives (e.g., 4-cholesten-3β-ol) as Δ4 controls. Comparative DSC and FTIR studies have demonstrated that the Δ4 double bond reduces membrane ordering capacity and miscibility in DPPC bilayers relative to Δ5 sterols like cholesterol [1]. Procuring the Δ4 scaffold is essential for experiments designed to isolate the biophysical contribution of the double bond position, as substitution with Δ5 analogues would confound results and invalidate mechanistic conclusions [2].

Steroid Synthetic Chemistry: Allylic Oxidation

Synthetic organic chemists require pure 5α- or 5β-Cholest-3-ene isomers for studies of stereoelectronic effects in allylic functionalization. The direct comparative data on photosensitized oxygenation product ratios (9:1.4:1 for 5α vs. 1:5.5:2 for 5β) [1] demonstrate that isomer purity is non-negotiable for reproducible synthetic outcomes. Furthermore, the validated conjugate reduction procedure yielding 5β-Cholest-3-ene in 83-88% yield [2] provides a benchmark for quality control and method development.

Clinical Metabolomics: Biomarker Validation

Clinical researchers developing GC-MS-based metabolomics assays for ankylosing spondylitis or other inflammatory conditions should include Cholest-3-ene as a target analyte due to its demonstrated sex-specific fecal signature in male AS patients (VIP=1.26, p=0.012) [1]. The validated retention index (RI=3395 on DB-1) [2] enables reliable chromatographic identification. Procuring authenticated reference material is critical for accurate quantification and cross-study reproducibility in biomarker validation workflows.

Analytical Reference for Environmental & Biological Profiling

Analytical laboratories performing GC-MS profiling of environmental effluents or biological secretions require Cholest-3-ene as a certified reference standard. The compound has been detected in municipal and industrial effluent samples [1] and in preanal gland secretions of male tree agama lizards (Acanthocercus atricollis) alongside cholesterol [2]. The availability of a validated retention index (RI=3395) and known physicochemical properties [3] supports accurate library matching and quantification in untargeted metabolomics and environmental monitoring applications.

Application
Selection Property
Validation Focus
Membrane biophysics studies
Δ4 double-bond scaffold
Membrane ordering and miscibility review
Steroid synthetic chemistry
Isomer-specific allylic oxidation
Product ratio and stereoselectivity review
Fecal metabolomics research
Sex-specific fecal biomarker
GC-MS method validation and reproducibility
Environmental and biological profiling
Authenticated reference standard
Retention index and library matching

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